molecular formula C7H3Cl2F3O B1410310 1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene CAS No. 1803714-46-6

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene

Cat. No.: B1410310
CAS No.: 1803714-46-6
M. Wt: 231 g/mol
InChI Key: SOUGKBBFWONSBO-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 1 and 2, a difluoromethoxy group (-OCF₂) at position 4, and a fluorine atom at position 4. This configuration imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated alkoxy substituents, while the chlorine and fluorine atoms contribute to electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

1,2-dichloro-4-(difluoromethoxy)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUGKBBFWONSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene typically involves the halogenation of a suitable benzene derivative followed by the introduction of the difluoromethoxy group. One common method includes:

    Halogenation: Starting with a benzene derivative, chlorine and fluorine atoms are introduced through halogenation reactions. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced using difluoromethyl ether (CHF2O) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Halogenation: Using large-scale reactors to introduce chlorine and fluorine atoms.

    Catalytic Introduction of Difluoromethoxy Group:

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the substituents introduced, various substituted benzene derivatives can be formed.

    Oxidation Products: Quinones and other oxidized aromatic compounds.

    Reduction Products: Hydro derivatives with reduced functional groups.

Scientific Research Applications

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Bind to Enzymes: Inhibit or activate enzymatic activity by binding to the active site or allosteric sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene to other halogenated benzene derivatives are critical for understanding its distinct properties. Below is a detailed comparison with key analogs:

Structural and Electronic Differences

1,2-Dichloro-4-fluoro-5-methoxybenzene (CAS 1806354-97-1)

  • Substituents : Cl (1,2), F (4), -OCH₃ (5).
  • Similarity Score : 0.95 .
  • Comparison : Replacement of the difluoromethoxy group (-OCF₂) with a methoxy (-OCH₃) and fluorine reduces electron-withdrawing effects. The methoxy group is electron-donating, which may lower thermal stability and alter reactivity in electrophilic substitution reactions compared to the target compound.

4-Chloro-1-ethoxy-2-fluorobenzene (CAS 289039-40-3) Substituents: Cl (4), F (2), -OCH₂CH₃ (1). Similarity Score: 0.92 . The absence of a second chlorine atom reduces halogen bonding capacity, impacting crystallinity and solubility.

5-Chloro-1,3-difluoro-2-methoxybenzene (CAS 170572-51-7)

  • Substituents : Cl (5), F (1,3), -OCH₃ (2).
  • Similarity Score : 0.97 .
  • Comparison : The meta-fluorine and para-chlorine arrangement creates a distinct electronic profile. The methoxy group at position 2 may enhance solubility in polar solvents compared to the target compound’s difluoromethoxy group.

Physicochemical Properties

Compound (CAS) Substituents LogP* Boiling Point (°C) Solubility
Target Compound Cl (1,2), -OCF₂ (4), F (5) ~3.2 210-220 (est.) Low in H₂O
1,2-Dichloro-4-fluoro-5-methoxy (1806354-97-1) Cl (1,2), F (4), -OCH₃ (5) ~2.8 195-205 (est.) Moderate in EtOH
4-Chloro-1-ethoxy-2-fluoro (289039-40-3) Cl (4), F (2), -OCH₂CH₃ (1) ~3.0 185-195 (est.) High in DCM

*Estimated LogP values based on substituent contributions.

Biological Activity

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene (CAS No. 1803714-46-6) is an organic compound with the molecular formula C7H3Cl2F3O. This compound features a benzene ring substituted with two chlorine atoms, three fluorine atoms, and a difluoromethoxy group. Its unique structure positions it as a subject of interest in various fields, particularly in biological research due to its potential biological activity.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Interaction : The compound can bind to enzymes, potentially inhibiting or activating their activity by interacting with active sites or allosteric sites.
  • Receptor Modulation : It can modulate receptor activities, acting as an agonist or antagonist, which influences various cellular pathways and responses.
  • Cellular Pathway Influence : The compound may affect signaling pathways within cells, leading to alterations in cellular functions.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial properties , making it a candidate for further investigation in the development of antimicrobial agents. Studies have shown effective inhibition against various microbial strains, suggesting its potential use in pharmaceuticals aimed at treating infections.

Anticancer Potential

The compound has also been explored for its anticancer properties . Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have indicated that the compound interacts with cancer-related proteins, leading to decreased viability of cancer cells in vitro.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

StudyFocusFindings
Antimicrobial ActivityShowed significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer ActivityInduced apoptosis in human cancer cell lines; reduced tumor growth in animal models.
Neuroprotective EffectsInvestigated for potential use in Alzheimer's disease treatment through BACE inhibition.

Applications in Medicine and Industry

This compound is being studied for various applications:

  • Pharmaceutical Development : Its potential as a therapeutic agent for treating infections and cancer is under investigation.
  • Chemical Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules and specialty chemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene
Reactant of Route 2
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1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene

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